molecular formula C20H12O4 B1242517 4,5-Chrysenedicarboxylate

4,5-Chrysenedicarboxylate

Cat. No.: B1242517
M. Wt: 316.3 g/mol
InChI Key: QBOGQZZZDOFBTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Chrysenedicarboxylate (C₁₈H₁₀O₄, molecular weight 290.27 g/mol) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a chrysene core substituted with two carboxylate groups at the 4,5-positions . It is identified in microbial degradation pathways of PAHs, where it serves as an intermediate metabolite in the breakdown of complex hydrocarbons like benzo[a]pyrene . Its structural rigidity and aromaticity make it a subject of interest in environmental chemistry and biodegradation studies.

Properties

Molecular Formula

C20H12O4

Molecular Weight

316.3 g/mol

IUPAC Name

chrysene-4,5-dicarboxylic acid

InChI

InChI=1S/C20H12O4/c21-19(22)15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(23)24)18(14)17(11)15/h1-10H,(H,21,22)(H,23,24)

InChI Key

QBOGQZZZDOFBTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C(C(=CC2=C1)C(=O)O)C4=C(C=CC=C4C(=O)O)C=C3

Origin of Product

United States

Comparison with Similar Compounds

Naphthalene-Based Dicarboxylates

Naphthalene-4,5-dicarboxylate-1,8-dicarboxylic anhydride (ntdda²⁻)

  • Structure : A naphthalene core with dicarboxylate groups at the 4,5-positions and an anhydride bridge between the 1,8-positions .
  • Applications: Used to synthesize coordination complexes, such as a novel Mn(II) complex, highlighting its role as a ligand in materials science .
  • Key Difference : Smaller aromatic system (two fused benzene rings) compared to chrysene’s four fused rings, leading to reduced π-conjugation and stability.

Imidazole-Based Dicarboxylates

Imidazole-4,5-dicarboxylic Acid (C₅H₄N₂O₄)

  • Structure : An imidazole ring substituted with carboxylate groups at the 4,5-positions. Derivatives include salts like potassium hydrogen salts (m.p. 271°C–281°C) .
  • Applications: Acts as a versatile N,O-donor ligand in coordination chemistry, forming complexes with transition metals for catalytic or magnetic applications .
  • Key Difference : Heterocyclic nature introduces nitrogen-based coordination sites, unlike the purely carbon-based aromatic system of chrysenedicarboxylate.

Benzene Ring-Substituted Dicarboxylates

Dimethyl 4,5-Dichlorobenzene-1,2-dicarboxylate (C₁₀H₈Cl₂O₄)

  • Structure : A benzene ring with dichloro and dicarboxylate substituents. Crystallographic studies reveal planar geometry and strong intermolecular hydrogen bonding .
  • Applications : Studied for structure-property relationships in crystal engineering and as a precursor in organic synthesis .
  • Key Difference: Simpler monocyclic structure with halogen substituents, offering tunable electronic properties for functional materials.

Heterocyclic Dicarboxylates

Diethyl 4,5-Dihydroisoxazole-3,5-dicarboxylate (C₉H₁₃NO₅)

  • Structure : An isoxazole ring fused with a dihydro group and esterified carboxylates. Molecular weight 215.20 g/mol .
  • Applications : Pharmaceutical intermediate; used in synthesizing bioactive molecules due to its heterocyclic reactivity .
  • Key Difference : Oxygen-containing heterocycle introduces polarity and reactivity distinct from PAH-based systems.

Dimethyl 1-Benzoxepine-4,5-dicarboxylate (C₁₄H₁₂O₅)

  • Structure : A benzoxepine (fused benzene and oxepine rings) with esterified carboxylates .
  • Applications: Potential use in polymer chemistry and drug design due to its extended conjugated system .
  • Key Difference : Larger heterocyclic framework compared to chrysene, with oxygen altering electronic properties.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Key Applications References
4,5-Chrysenedicarboxylate C₁₈H₁₀O₄ 290.27 Four fused benzene rings PAH degradation pathways
Naphthalene-4,5-dicarboxylate C₁₂H₆O₄ 214.17 Naphthalene core, anhydride bridge Mn(II) coordination complexes
Imidazole-4,5-dicarboxylic acid C₅H₄N₂O₄ 156.10 Imidazole ring with carboxylates Metal-organic frameworks
Dimethyl 4,5-dichlorobenzene-1,2-dicarboxylate C₁₀H₈Cl₂O₄ 263.08 Chlorinated benzene ring Crystal engineering studies
Diethyl 4,5-dihydroisoxazole-3,5-dicarboxylate C₉H₁₃NO₅ 215.20 Isoxazole heterocycle Pharmaceutical intermediates

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Chrysenedicarboxylate
Reactant of Route 2
4,5-Chrysenedicarboxylate

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